Pentyl 4-methylpentanoate
Description
Structure
3D Structure
Properties
CAS No. |
25415-71-8 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
pentyl 4-methylpentanoate |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-9-13-11(12)8-7-10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
ZOEZQOYTJSALQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches
Classical Chemical Synthesis Routes
The traditional methods for synthesizing pentyl 4-methylpentanoate (B1230305) primarily involve esterification reactions and the derivatization of specific precursors.
Esterification Reactions
The most direct and common method for the synthesis of pentyl 4-methylpentanoate is the Fischer-Speier esterification of 4-methylpentanoic acid with n-pentanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. chegg.comvaia.com
A similar esterification reaction, the synthesis of (1,3-dimethylbutyl) acetate (B1210297) from 4-methyl-2-pentanol (B46003) and excess acetic acid, provides a well-documented example of this type of synthesis. ukessays.com In this process, sulfuric acid acts as a catalyst, and the reaction is conducted under reflux. ukessays.comnih.gov The product is then isolated through extraction and distillation. ukessays.com A yield of 34.6% was reported for this particular synthesis. ukessays.com
| Reactants | Catalyst | Conditions | Product | Yield |
| 4-Methyl-2-pentanol, Acetic Acid | Sulfuric Acid | Reflux | (1,3-dimethylbutyl) acetate | 34.6% |
Table 1: Example of Esterification Synthesis. ukessays.com
The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack from the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to form the ester. vaia.com
Precursor Derivatization Strategies
An alternative synthetic route to a related ester, methyl 4-methylpentanoate, starts from 2-methylbutane. chegg.comchegg.com This multi-step synthesis involves the initial conversion of 2-methylbutane to a suitable intermediate that can then be transformed into the final ester product. chegg.com This process highlights the versatility of using readily available alkanes as starting materials for more complex molecules.
The synthesis of this compound can also be approached through the functionalization of other pentanoic acid derivatives. ontosight.ai This can involve multi-step reactions where various functional groups are introduced to a pentanoic acid backbone to achieve the desired final structure. ontosight.ai For instance, the malonic ester synthesis can be employed to prepare 4-methylpentanoic acid, a direct precursor to this compound. quora.com This method utilizes the high acidity of the methylene (B1212753) group in a malonic ester, which can be alkylated with a suitable alkyl halide. quora.com
Stereoselective Synthesis of Related Ligands and Complexes
While the direct stereoselective synthesis of this compound is not extensively documented, the synthesis of structurally related chiral ligands and their metal complexes provides significant insight into stereocontrolled reactions involving similar moieties.
A notable example is the synthesis of the R2edda-type ester, diisobutyl (S,S)-2,2′-(1,2-ethanediyldiimino)di(4-methylpentanoate) dihydrochloride (B599025) ([(S,S)-H2iBu2eddl]Cl2). researchgate.netbg.ac.rs147.91.1 This compound and its corresponding palladium(II) complex, [PdCl2{(S,S)-iBu2eddl}], have been synthesized and characterized. researchgate.net147.91.1grafiati.com The synthesis involves the reaction of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid with isobutanol. The resulting ester can then be reacted with a palladium(II) salt to form the complex. researchgate.net
Furthermore, a series of novel gold(III) complexes with the general formula [AuCl2{(S,S)-R2eddl}]PF6, where R includes n-propyl, n-butyl, n-pentyl, and isobutyl, have also been synthesized. grafiati.com These syntheses demonstrate the preparation of stereochemically defined ligands derived from amino acids and their subsequent coordination to metal centers. grafiati.com
| Ligand Precursor | Metal Salt | Product |
| [(S,S)-H2iBu2eddl]Cl2 | K2[PdCl4] | [PdCl2{(S,S)-iBu2eddl}] |
| (S,S)-R2eddl (R = n-Pr, n-Bu, n-Pe, i-Bu) | HAuCl4 | [AuCl2{(S,S)-R2eddl}]PF6 |
Table 2: Synthesis of Metal Complexes with Related Ligands. researchgate.netgrafiati.com
The characterization of these complexes often reveals the presence of multiple diastereoisomers due to the chirality of the ligand and the geometry of the metal center. researchgate.netgrafiati.com
Platinum(IV) and Palladium(II) Complexes as Synthetic Targets
While direct catalytic synthesis of this compound using platinum(IV) and palladium(II) complexes is not extensively documented in readily available literature, the broader application of these metal complexes in forming related compounds provides a basis for their potential utility. Research has focused on synthesizing and characterizing palladium(II) and platinum(IV) complexes with various ligands, including those derived from amino acid esters.
For instance, studies have reported the synthesis of new R(2)edda-type esters and their corresponding palladium(II) complexes. One such example is the synthesis of diisobutyl (SS)-2,2'-(1,2-ethanediyldiimino)di(4-methylpentanoate) dihydrochloride and its palladium(II) complex. researchgate.net These complexes are characterized by various spectroscopic methods, and their potential applications are explored, often in fields like anticancer research. researchgate.netjbuon.commjcce.org.mk
The synthesis of platinum(IV) and palladium(II) complexes with s-triazine derivatives has also been described, with the ligands acting in bidentate or tridentate fashions to form octahedral or square planar geometries around the metal centers. nih.govresearchgate.net The focus of this research is often on the structural and potential medicinal properties of the resulting complexes rather than their direct application in ester synthesis catalysis. mjcce.org.mknih.govresearchgate.net However, the coordination chemistry involved in forming these complexes is fundamental to understanding their potential catalytic activity. The development of stable organopalladium(IV) complexes further expands the possibilities for their use in various chemical transformations. acs.org
The general approach involves the reaction of ligands, such as O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid, with metal salts like dichloropalladium(II) to form the desired complexes. jbuon.com The cytotoxic properties of these complexes are often a primary area of investigation. jbuon.com
| Complex Type | Metal Ion | Ligand Type | Potential Application |
| R(2)edda-type complex | Pd(II) | diisobutyl (SS)-2,2'-(1,2-ethanediyldiimino)di(4-methylpentanoate) | Cytotoxic agents researchgate.netjbuon.com |
| s-Triazine derivative complex | Pt(IV), Pd(II) | s-Triazine derivatives | Antimicrobial and cytotoxic agents nih.govresearchgate.net |
| Organopalladium complex | Pd(IV) | Tripod ligands | Catalysis acs.org |
Enzymatic Synthesis and Biocatalysis
Enzymatic synthesis, particularly using lipases, presents a green and highly selective alternative to traditional chemical methods for ester production. acs.org These biocatalysts operate under mild conditions and are valued for producing compounds considered "natural." ulpgc.es
Lipase-Catalyzed Esterification for Pentyl Esters
Lipases (EC 3.1.1.3) are widely employed for the synthesis of flavor esters, including various pentyl esters, through esterification or transesterification reactions. inrs.canih.gov The synthesis of pentyl valerate (B167501) and pentyl nonanoate (B1231133) using lipase (B570770) catalysis has been successfully demonstrated, achieving high conversion rates. scielo.brnih.govresearchgate.net Lipases from sources like Candida antarctica (CALB), Rhizomucor miehei, and Candida rugosa are frequently used biocatalysts for producing these commercially relevant flavor compounds. acs.orginrs.canih.gov
The enzymatic synthesis of pentyl oleate (B1233923) has been optimized using Candida antarctica lipase B (CALB) immobilized on a novel structured support, highlighting the importance of catalyst design in these processes. mdpi.com Studies have shown that parameters such as temperature, substrate molar ratio, and enzyme concentration significantly influence the reaction yield. scielo.brresearchgate.netscielo.br For example, in the synthesis of pentyl nonanoate, a maximum yield of 86.08% was achieved under optimized conditions. scielo.brresearchgate.net
| Ester | Lipase Source | Key Findings |
| Pentyl nonanoate | Rhizomucor miehei | 86.08% yield in a solvent-free system. scielo.brresearchgate.net |
| Pentyl valerate | Candida rugosa | ~99% conversion with immobilized enzyme. nih.gov |
| Pentyl oleate | Candida antarctica B | Optimization of synthesis using a structured support. mdpi.com |
Protein Engineering for Enhanced Selectivity and Efficiency
To overcome the limitations of wild-type enzymes, protein engineering has emerged as a powerful tool to enhance the catalytic properties of lipases. d-nb.info By modifying the amino acid sequence, particularly around the active site, it is possible to improve an enzyme's activity, selectivity, and stability. d-nb.info
Rational design and directed evolution are two key strategies in protein engineering. ocl-journal.org For instance, rational protein engineering of Lipase A from Candida antarctica (CALA) has been applied to enlarge the active site, thereby improving its activity towards sterically demanding tertiary alcohols while maintaining excellent enantioselectivity. d-nb.info Similarly, protein engineering of Candida antarctica lipase B (CALB) has been used to create stereocomplementary variants capable of producing all four possible stereoisomers of chiral esters with high selectivity. acs.org Computational approaches, such as in silico docking analyses, are often used to guide these engineering efforts by identifying key amino acid residues involved in substrate binding. inrs.ca
Solvent-Free Enzymatic Synthesis
Conducting enzymatic esterifications in solvent-free systems (SFS) offers significant environmental and economic advantages. ulpgc.esrsc.org These systems increase the concentration of reactants, which can lead to higher reaction rates and volumetric productivity, and simplify downstream product purification. ulpgc.esrsc.org
The synthesis of various pentyl esters has been successfully carried out in solvent-free media. ulpgc.esscielo.br For instance, the synthesis of pentyl acetate and pentyl propanoate from the corresponding carboxylic acid and pentan-1-ol using a commercial immobilized lipase showed high rates and conversions without the need for an additional solvent. ulpgc.es Similarly, the production of pentyl nonanoate and other flavor esters like isoamyl esters has been efficiently achieved in solventless systems, demonstrating the industrial potential of this approach. scielo.brresearchgate.netnih.gov The reusability of the immobilized enzyme in these systems is a key factor for process economy. ulpgc.es
Chemoenzymatic Strategies in Related Compound Synthesis
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective routes to complex molecules. researchgate.net This approach is particularly valuable for the synthesis of chiral compounds and other fine chemicals.
An example of a chemoenzymatic route involves the chemical synthesis of acetal (B89532) derivatives of sugars, followed by enzymatic esterification with an acid, like 3-(4-hydroxyphenyl) propionic acid, using a lipase such as Novozyme 435. researchgate.net This strategy allows for the creation of novel phenolic saccharide esters. Lipases are the most popular enzymes for producing flavor esters due to their catalytic potential in both esterification and transesterification reactions. researchgate.net
Enzyme-Mediated Preparation of Chiral Intermediates
Enzymes, especially lipases, are highly effective in preparing enantiomerically pure intermediates for the synthesis of pharmaceuticals and other bioactive molecules. tandfonline.commdpi.compharmasalmanac.com This is often achieved through the kinetic resolution of racemic mixtures, where the enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the two. nih.govmdpi.com
Lipase-catalyzed hydrolysis of racemic esters or acylation of racemic alcohols are common methods for producing chiral intermediates. nih.govmdpi.com For example, lipases have been used to prepare key chiral intermediates for the synthesis of drugs like atazanavir, an HIV protease inhibitor, through the diastereoselective reduction of a keto ester. nih.gov The preparation of (R)-3-hydroxy-4-methylpentanoic acid, a chiral building block, can be achieved through methods involving asymmetric reduction. orgsyn.org The combination of enzyme-mediated kinetic resolution with in-situ racemization of the slower-reacting enantiomer, known as dynamic kinetic resolution, can theoretically achieve a 100% yield of a single enantiomer. researchgate.net
Asymmetric Synthesis Approaches
While classical asymmetric synthesis of this compound is not extensively documented, chemoenzymatic methods offer a powerful alternative for achieving enantioselectivity. These approaches leverage the stereospecificity of enzymes, most notably lipases, to catalyze esterification or transesterification reactions, often yielding products with high enantiomeric excess.
Lipases are widely utilized in organic synthesis due to their ability to function in non-aqueous media, their broad substrate specificity, and their high stability. nih.govresearchgate.net One of the most effective lipases for such transformations is the immobilized lipase from Candida antarctica B (CAL-B), often known as Novozym 435. nih.gov
The primary chemoenzymatic strategy for obtaining an enantiomerically enriched form of an ester like this compound is through the kinetic resolution of a racemic starting material. This can be approached in two ways:
Kinetic resolution of racemic 4-methylpentanoic acid: In this method, a racemic mixture of 4-methylpentanoic acid is reacted with pentanol (B124592) in the presence of a lipase. The enzyme will selectively acylate one enantiomer of the acid at a much faster rate, leaving the other enantiomer unreacted. Separation of the resulting ester from the unreacted acid affords the enantiomerically enriched ester and the resolved acid.
Kinetic resolution of a racemic alcohol: While pentanol itself is not chiral, if a related chiral alcohol were used, the lipase could selectively catalyze its esterification with 4-methylpentanoic acid.
Lipase-catalyzed esterifications are versatile and can be performed under various conditions. chemrxiv.org The choice of solvent, temperature, and acyl donor (in the case of transesterification) can significantly influence the reaction's efficiency and selectivity. chemrxiv.org For instance, vinyl esters are often used as acyl donors in transesterification reactions as they produce a vinyl alcohol tautomer that isomerizes to acetaldehyde, rendering the reaction irreversible and driving it towards the product. nih.gov
The following table summarizes typical conditions for lipase-catalyzed kinetic resolutions applicable to the synthesis of chiral esters:
| Parameter | Condition | Rationale |
| Enzyme | Immobilized Lipase (e.g., CAL-B) | High stability, reusability, and enantioselectivity. nih.gov |
| Substrates | Racemic Acid + Achiral Alcohol or Achiral Acid + Racemic Alcohol | Basis of kinetic resolution. |
| Solvent | Organic solvents (e.g., hexane, toluene, acetonitrile) | Low water activity favors esterification over hydrolysis. researchgate.netchemrxiv.org |
| Temperature | 30-50 °C | Optimal range for lipase activity and stability. chemrxiv.org |
| Acyl Donor (for transesterification) | Vinyl esters (e.g., vinyl acetate) | Irreversible reaction pathway. nih.gov |
| Reaction Time | 24-48 hours | Sufficient time to achieve ~50% conversion for optimal resolution. chemrxiv.org |
Novel Synthetic Strategies and Process Optimization
Recent advancements in synthetic chemistry have focused on developing more efficient and sustainable routes to chemical compounds. For this compound, this includes hydroformylation-based pathways and detailed optimization of the esterification step.
Hydroformylation, also known as the oxo process, is a key industrial method for converting alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen). This process can be integrated into a multi-step synthesis of this compound. A plausible pathway would involve the hydroformylation of an appropriate alkene to produce 4-methylpentanal (B1672222), which is then oxidized to 4-methylpentanoic acid, followed by esterification with pentanol.
A suitable starting alkene for this process would be a C5 alkene that, upon hydroformylation, yields 4-methylpentanal. For instance, the hydroformylation of 3-methyl-1-butene (B165623) could theoretically lead to the desired aldehyde, although regioselectivity would be a critical factor.
The hydroformylation reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most common. researchgate.net Rhodium-based catalysts generally exhibit higher activity and selectivity under milder conditions (lower temperature and pressure) compared to cobalt catalysts. researchgate.net The choice of ligands, such as phosphines, plays a crucial role in controlling the regioselectivity (the ratio of linear to branched aldehyde products). researchgate.net
The subsequent oxidation of 4-methylpentanal to 4-methylpentanoic acid can be achieved using standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The final step is the esterification with pentanol.
The following table outlines the key parameters for a hydroformylation-based synthesis of the 4-methylpentanoic acid precursor:
| Parameter | Condition |
| Catalyst | Rhodium or Cobalt complex (e.g., Rh(acac)(CO)₂) researchgate.netresearchgate.net |
| Ligand | Phosphines (e.g., PPh₃) researchgate.net |
| Reactants | Alkene, Syngas (CO/H₂) |
| Temperature | 80-120 °C |
| Pressure | 10-50 atm |
The most common method for synthesizing this compound is the Fischer esterification of 4-methylpentanoic acid with pentanol, catalyzed by a strong acid such as sulfuric acid. libretexts.orgukessays.com The reaction is reversible, and its optimization is crucial to maximize the yield of the ester.
Mechanism of Fischer Esterification:
The mechanism involves several key steps: libretexts.orgvaia.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 4-methylpentanoic acid, making the carbonyl carbon more electrophilic.
Nucleophilic attack: The lone pair of electrons on the oxygen atom of pentanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to yield the final ester product, this compound, and regenerate the acid catalyst.
Optimization of Esterification:
To drive the reversible Fischer esterification towards the product side and maximize the yield, Le Chatelier's principle is applied. libretexts.org This can be achieved through several strategies:
Use of excess reactant: Employing a large excess of one of the reactants (typically the less expensive one, in this case, likely pentanol) shifts the equilibrium towards the ester. libretexts.org
Removal of water: The continuous removal of water as it is formed is a highly effective method. This can be done by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.
Catalyst choice and concentration: While sulfuric acid is common, other acid catalysts or solid acid catalysts can be used. The optimal concentration of the catalyst needs to be determined to ensure a reasonable reaction rate without causing side reactions like the dehydration of the alcohol to form ethers. ukessays.com
Temperature: The reaction is typically heated to reflux to increase the reaction rate. ukessays.com
Recent optimization studies for esterification reactions have also explored the use of various coupling agents and solvent-free conditions to develop more sustainable and efficient processes. acs.orgnih.gov For instance, using dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides can activate the carboxylic acid for esterification under milder conditions.
The following table summarizes key optimization parameters for the Fischer esterification of 4-methylpentanoic acid and pentanol:
| Parameter | Optimization Strategy |
| Reactant Ratio | Use of excess pentanol. libretexts.org |
| Water Removal | Azeotropic distillation with a Dean-Stark trap. libretexts.org |
| Catalyst | Strong acid (e.g., H₂SO₄) or solid acid catalyst. libretexts.orgukessays.com |
| Temperature | Heating to reflux. ukessays.com |
| Alternative Reagents | Use of coupling agents like DIC. acs.org |
Natural Occurrence, Distribution, and Biosynthesis Pathways
Occurrence in Biological Matrices
The distribution of pentyl 4-methylpentanoate (B1230305) spans various plant and food systems, where it acts as a volatile flavor compound.
Scientific databases have confirmed the presence of pentyl 4-methylpentanoate in the plant species Angelica gigas. nih.gov This finding is significant as Angelica gigas Nakai has been investigated for its array of volatile flavor components. researchgate.net The identification of this ester contributes to understanding the complex aromatic profile of the plant.
This compound is a notable volatile compound found in various species of peppers (Capsicum). Research has identified it as a key ester in certain pepper varieties, contributing to their distinctive flavor profiles. For instance, in a study of diverse pepper accessions, this compound was one of the most abundant esters in Capsicum chinense accession PI-152225. mdpi.com Further studies have corroborated its presence across the Capsicum genus. nih.gov
The compound has been specifically identified in Capsicum pubescens and is also listed under its synonym, "Pentanoic acid, 4-methyl-, pentyl ester," in analyses of pepper biodiversity. nih.govthegoodscentscompany.com In comparative studies of different Capsicum annuum L. cultivars, the relative content of 4-methylthis compound was found to vary significantly, indicating its role in the differential flavor qualities among pepper types. researchgate.net While research on Tabasco peppers (Capsicum frutescens) has identified structurally similar esters like 4-methylpentyl 2-methylbutanoate and ethyl 4-methylpentanoate, highlighting the prevalence of this class of compounds in pepper flavor systems. scielo.br
Table 1: Identification of this compound in Capsicum Species This table is interactive. Click on the headers to sort the data.
| Compound Name | Species | Context of Identification | Source(s) |
|---|---|---|---|
| This compound | Capsicum chinense | Identified as one of the most abundant esters in accession PI-152225. | mdpi.com |
| 4-Methylthis compound | Capsicum annuum L. | Relative content varied significantly between different cultivars. | researchgate.net |
| Pentanoic acid, 4-methyl-, pentyl ester | Capsicum spp. | Detected during metabolomic analysis for biodiversity exploration. | nih.gov |
Metabolic and Biosynthetic Pathways
The formation of this compound is intrinsically linked to fundamental metabolic processes, including fatty acid and amino acid metabolism.
This compound is an ester of pentanol (B124592) and 4-methylpentanoic acid. 4-methylpentanoic acid, also known as isocaproic acid, is classified as a methyl-branched fatty acid. foodb.ca Branched-chain fatty acids (BCFAs) are considered a subset of short-chain fatty acids (SCFAs), which are primarily produced by microbial fermentation of carbohydrates and amino acids in environments like the mammalian gut. mdpi.comcreative-proteomics.com Specifically, BCFAs such as isovalerate and isocaproate are known to arise from the metabolism of branched-chain amino acids (BCAAs). mdpi.com The pentanoate (valerate) portion of related esters is another SCFA that plays a significant role in metabolic regulation, capable of reprogramming cellular metabolism by supplying acetyl-CoA for various biochemical reactions. nih.gov The biosynthesis of this compound is thus integrated into the broader pool of SCFA metabolism, where its acid moiety originates from amino acid breakdown. foodb.camdpi.com
The 4-methylpentanoate structure of the ester is directly derived from the catabolism of the branched-chain amino acid (BCAA) L-leucine. nih.govashs.org The degradation pathway is a key source for many branched-chain ester precursors found in fruit and other natural products. ashs.org
The established metabolic sequence proceeds as follows:
Transamination: L-leucine undergoes transamination, a reaction that removes its amino group, to yield α-ketoisocaproic acid (also known as α-ketoisocaproate). nih.govashs.org This initial step is reversible and is also the first step in BCAA degradation. ashs.org
Decarboxylation and Acyl-CoA Formation: The resulting α-ketoisocaproic acid is then converted to isovaleryl-CoA. researchgate.net
Formation of the Acid: Isovaleryl-CoA is a direct precursor to isovaleric acid (4-methylpentanoic acid). nih.gov
Esterification: The final step is the formation of the ester, this compound. This occurs through an esterification reaction where an activated form of 4-methylpentanoic acid (such as isovaleryl-CoA) condenses with pentanol. ashs.org
This pathway firmly links the synthesis of the "isocaproate" or "4-methylpentanoate" portion of the molecule to the metabolism of L-leucine. nih.govresearchgate.net
Microorganisms are capable of both synthesizing and modifying esters like this compound. Microbial fermentation processes can be harnessed to produce these compounds from amino acid precursors. google.com A clear example of microbial interaction with the acid moiety of this ester is found in metabolic engineering studies. In one such study, a mutant strain of Streptomyces was used to produce a novel antibiotic analog. nih.gov When these microorganisms were fed 4-methylpentanoic acid, they demonstrated the ability to perform enzymatic assimilation of the compound. nih.gov The exogenously supplied 4-methylpentanoate was converted in vivo into a corresponding isobutyrylmalonyl-CoA derivative, which was then incorporated into the final complex molecule, 36-methyl-FK506. nih.gov This demonstrates a sophisticated enzymatic pathway for the derivatization and utilization of 4-methylpentanoate within a microbial system.
Ester Biosynthesis Mechanisms in Plants
The final and decisive step in the formation of volatile esters, including this compound, is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgnih.gov These enzymes facilitate the esterification reaction by transferring an acyl group from an acyl-CoA molecule to an alcohol. researchgate.net
The biosynthesis of this compound specifically requires the precursors pentanol and 4-methylpentanoyl-CoA. The branched-chain acyl-CoA, 4-methylpentanoyl-CoA, is derived from the metabolism of the amino acid L-leucine. frontiersin.orgnih.gov AAT enzymes belong to the BAHD superfamily of acyltransferases, which are pivotal in the synthesis of a wide array of plant secondary metabolites. frontiersin.orgnih.gov The activity of AATs is often correlated with the accumulation of esters during fruit ripening. frontiersin.org For instance, high AAT enzyme activity has been observed to coincide with high levels of ester accumulation in fruits like apples and peaches. frontiersin.org
| Enzyme/Process | Role in Biosynthesis | Precursors | Product |
| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification step. frontiersin.orgnih.gov | Pentanol, 4-methylpentanoyl-CoA | This compound |
| Amino Acid Metabolism | Provides the branched-chain acyl-CoA precursor. frontiersin.org | L-leucine | 4-methylpentanoyl-CoA |
| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to their corresponding alcohols. frontiersin.org | Pentanal | Pentanol |
Lipid Metabolism Pathways
Lipid metabolism is fundamental to the biosynthesis of volatile esters as it provides the necessary precursors, primarily short-chain alcohols and acyl-CoAs. frontiersin.orgnih.gov Two major pathways are involved in the catabolism of fatty acids to form these volatile compounds: the β-oxidation pathway and the lipoxygenase (LOX) pathway. oup.com
The β-oxidation of saturated fatty acids is a primary route for generating the straight-chain acyl-CoAs and alcohols needed for ester synthesis. frontiersin.orgnih.gov This process breaks down long-chain fatty acids into two-carbon acetyl-CoA units. These can be further metabolized to produce the various carbon skeletons required.
The lipoxygenase (LOX) pathway acts on polyunsaturated fatty acids, such as linoleic and linolenic acid, which are major precursors of aromatic compounds. researchgate.netmdpi.comfrontiersin.org This pathway leads to the formation of hydroperoxides, which are then cleaved to produce a range of volatile C6 and C9 aldehydes and alcohols. oup.comuliege.be These aldehydes can subsequently be reduced to alcohols by alcohol dehydrogenase (ADH), becoming available for esterification by AATs. researchgate.netfrontiersin.org
| Pathway | Function | Key Precursors | Key Products |
| β-Oxidation | Provides short-chain alcohols and acyl-CoAs. frontiersin.orgnih.gov | Saturated Fatty Acids | Acetyl-CoA, Alcohols |
| Lipoxygenase (LOX) Pathway | Produces volatile aldehydes and alcohols from fatty acid degradation. researchgate.netoup.com | Linoleic Acid, Linolenic Acid | C6 & C9 Aldehydes, Alcohols |
Pentose (B10789219) Pathway Interconnections
The pentose phosphate (B84403) pathway (PPP) is a central metabolic route that runs parallel to glycolysis and is crucial for anabolic processes. wikipedia.orgcam.ac.uk Its primary roles are to generate nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and to produce pentose sugars, such as ribose-5-phosphate, for nucleotide synthesis. wikipedia.orglibretexts.org
The connection of the PPP to the biosynthesis of this compound is primarily indirect, through the supply of NADPH. wikipedia.orgnih.gov NADPH serves as the main reducing agent in a variety of anabolic reactions, including the synthesis of fatty acids and some amino acids. wikipedia.orgcam.ac.uklibretexts.org Since both the alcohol and the acyl-CoA moieties of esters are derived from fatty acid and amino acid metabolism, the NADPH produced by the PPP is essential for synthesizing these precursors. frontiersin.orgwikipedia.orgnih.gov The oxidative phase of the PPP is responsible for converting glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. cam.ac.ukulisboa.pt This reducing power is critical for pathways like lipogenesis. nih.gov
| Pathway Product | Role in Ester Biosynthesis | Metabolic Significance |
| NADPH | Essential reducing agent for the synthesis of fatty acid and amino acid precursors. wikipedia.orgcam.ac.uknih.gov | Prevents oxidative stress and drives anabolic reactions. wikipedia.orgnumberanalytics.com |
| Ribose-5-Phosphate (R5P) | Precursor for nucleotide and some amino acid synthesis. wikipedia.orglibretexts.org | Building block for DNA, RNA, and other essential biomolecules. libretexts.org |
| Erythrose-4-Phosphate (E4P) | Precursor for the synthesis of aromatic amino acids. wikipedia.org | Used in various biosynthetic pathways. wikipedia.org |
Factors Influencing Natural Production and Accumulation
The production and accumulation of volatile esters like this compound in plants are not constant but are influenced by a complex interplay of genetic and external factors. researchgate.net These factors can significantly alter the final aromatic profile of a fruit. frontiersin.org
Genetic Factors: The genetic makeup of a plant is a primary determinant of its capacity to produce specific volatile compounds. oup.comfrontiersin.org Different cultivars of the same fruit can exhibit vast differences in their volatile profiles due to variations in the expression of key biosynthetic genes, such as those encoding for AAT or LOX enzymes. frontiersin.orgbiorxiv.org
Environmental Conditions: Environmental stimuli play a crucial role in modulating the biosynthesis of secondary metabolites. researchgate.net Factors such as temperature, water availability, and light exposure can impact enzyme activity and precursor availability, thereby affecting ester production. frontiersin.orgresearchgate.net For example, abiotic stresses can induce the production of certain volatiles as a defense mechanism. oup.commdpi.com
Developmental Stage and Ripening: The concentration of volatile esters changes significantly during the life cycle of a plant, particularly during fruit ripening. oup.comresearchgate.net For many climacteric fruits, the synthesis and accumulation of esters are tightly linked to the ripening process, often peaking at the climacteric stage when respiration and ethylene (B1197577) production are at their maximum. researchgate.netscielo.br Plant hormones, especially ethylene, abscisic acid, and jasmonic acid, are key regulators of these ripening-associated changes in volatile production. oup.combiorxiv.org
Agricultural and Postharvest Practices: Crop management techniques, the date of harvest, and postharvest storage conditions can all influence the final concentration of volatile compounds. oup.combiorxiv.orgscielo.br For example, storage temperature can directly affect the enzymatic reactions responsible for ester synthesis. frontiersin.org
| Factor | Influence on Production | Examples |
| Genetic | Determines the baseline capacity for volatile synthesis. oup.comfrontiersin.org | Different fruit cultivars have distinct aroma profiles. frontiersin.org |
| Environmental | Modulates biosynthetic pathways in response to external stimuli. researchgate.net | Temperature and water stress can alter ester concentrations. researchgate.net |
| Developmental | Ester production is often linked to specific growth stages, especially ripening. researchgate.netresearchgate.net | Volatile ester levels peak during the ripening of climacteric fruits. scielo.br |
| Hormonal | Plant hormones regulate the genes involved in volatile biosynthesis. oup.combiorxiv.org | Ethylene and abscisic acid can trigger ester accumulation. oup.com |
| Agricultural | Cultivation and postharvest handling affect final volatile content. biorxiv.orgscielo.br | Harvest date and storage conditions impact aroma development. frontiersin.org |
Advanced Analytical and Spectroscopic Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of pentyl 4-methylpentanoate (B1230305), enabling its separation from complex volatile matrices. Various specialized gas chromatography techniques are utilized to achieve high resolution and sensitivity.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile compounds like pentyl 4-methylpentanoate in complex mixtures such as those found in fruits and other agricultural products. In this method, the volatile compounds are separated based on their boiling points and interaction with the stationary phase in the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint.
This compound has been identified as a key volatile ester in the aroma profile of various Capsicum (pepper) species. chromatographyonline.comrestek.comnih.govresearchgate.net In studies of pepper hybrids, this compound was a notable contributor to the fruity aroma notes, particularly in C. chinense accessions. restek.comnih.gov The identification is typically confirmed by comparing the obtained mass spectrum and the calculated Kovats Retention Index (RI) with those of authentic standards and entries in mass spectral libraries like NIST. researchgate.netnih.gov The Kovats RI for this compound has been reported on standard non-polar columns. nih.gov
Table 1: GC-MS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Kovats Retention Index (non-polar) | 1215, 1232, 1249 | nih.gov |
| Major Mass-to-Charge Ratios (m/z) | 70, 117 | nih.gov |
This interactive table summarizes key GC-MS identification parameters for this compound.
Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique frequently coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. nih.govchromatographytoday.com This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile analytes, including this compound, adsorb onto the fiber and are subsequently desorbed into the GC injector for analysis. nih.gov
This technique is particularly advantageous for the analysis of food and plant volatiles as it is sensitive, rapid, and minimizes sample manipulation. In the analysis of pepper volatiles, HS-SPME has been effectively used to isolate this compound from fruit tissues. nih.govresearchgate.netchromatographytoday.com The choice of fiber coating is critical for efficient extraction; a common choice for broad-spectrum volatile analysis is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. nih.gov
Table 2: Typical HS-SPME-GC-MS Parameters for this compound Analysis in Peppers
| Parameter | Condition | Source |
|---|---|---|
| Extraction Fiber | DVB/CAR/PDMS, 50/30 µm | nih.gov |
| Incubation Temperature | 40 °C | nih.gov |
| Incubation Time | 40 min | nih.gov |
| Desorption Temperature | 250 °C | nih.gov |
| Desorption Time | 30 s | nih.gov |
| GC Column | Varies (e.g., HP-5ms) | nih.gov |
| Carrier Gas | Helium | nih.gov |
This interactive table presents typical experimental conditions for the HS-SPME-GC-MS analysis of volatiles, including this compound.
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging technique that offers an additional dimension of separation to conventional GC. After separation in the GC column, analytes are ionized and enter a drift tube where they are separated based on their size, shape, and charge, a property known as ion mobility. This technique is particularly useful for separating isomeric and isobaric compounds that may co-elute in a single GC peak.
This compound possesses a chiral center at the C4 position of the pentanoate moiety. As such, it can exist as two enantiomers, (R)-pentyl 4-methylpentanoate and (S)-pentyl 4-methylpentanoate. In nature, biosynthetic pathways often produce a specific enantiomer, and the enantiomeric ratio of a chiral compound can be an indicator of authenticity and origin.
Chiral gas chromatography utilizes a chiral stationary phase (CSP) to separate enantiomers. While direct chiral separation of this compound has not been specifically documented in readily available literature, the technique is widely applied for the enantiomeric resolution of various flavor esters. chromatographyonline.comtandfonline.comresearchgate.netwaters.com Cyclodextrin-based CSPs are commonly used for this purpose. chromatographyonline.comtandfonline.com The application of chiral GC would be invaluable in determining the enantiomeric distribution of this compound in natural sources like fruits and essential oils, which could provide insights into its biosynthesis and serve as a marker for adulteration.
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) is a powerful analytical tool for the analysis of highly complex samples, such as the volatile fraction of cocoa beans. chromatographytoday.comnih.govresearchgate.netunito.it This technique employs two columns with different stationary phases, providing a significantly enhanced separation capacity compared to one-dimensional GC. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column, resulting in a two-dimensional chromatogram with highly resolved peaks.
This compound has been identified as a volatile component in cocoa. researchgate.net The complexity of cocoa's volatile profile, which can contain hundreds of compounds, makes GC×GC-TOFMS an ideal methodology for its comprehensive analysis. chromatographyonline.comnih.govresearchgate.net This technique would allow for the robust separation of this compound from the intricate matrix of other volatiles, enabling more accurate identification and quantification, and the potential discovery of trace-level compounds that might be obscured in a conventional GC-MS analysis.
Spectroscopic Characterization Methodologies
Spectroscopic methods are essential for the unambiguous structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework and functional groups.
Spectroscopic data for this compound is available in public databases, confirming its structure. nih.gov FTIR analysis reveals characteristic absorption bands for the ester functional group, while NMR spectroscopy provides a detailed map of the carbon and proton environments within the molecule.
Table 3: Spectroscopic Data for this compound
| Spectroscopy Type | Key Peaks / Signals | Source |
|---|---|---|
| ¹³C NMR | Predicted chemical shifts (ppm): ~173 (C=O), ~64 (O-CH₂), ~28 (ester side CH₂), ~22 (ester side CH₃), ~34 (acid side CH₂), ~27 (acid side CH), ~22 (acid side CH₃) | nih.gov |
| ¹H NMR | Predicted chemical shifts (ppm): ~4.0 (t, O-CH₂), ~2.2 (t, C(=O)-CH₂), ~1.6 (m, various CH₂), ~0.9 (d, CH(CH₃)₂), ~0.9 (t, pentyl CH₃) | nih.gov |
| FTIR (Vapor Phase) | Characteristic absorptions (cm⁻¹): ~2960 (C-H stretch), ~1740 (C=O stretch), ~1170 (C-O stretch) | nih.govresearchgate.net |
This interactive table summarizes the key spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound. By analyzing the interactions of atomic nuclei in a magnetic field, both ¹H and ¹³C NMR provide unambiguous evidence for the compound's connectivity and chemical environment.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments in both the pentyl and 4-methylpentanoate moieties would be observed. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbon adjacent to the ester oxygen (the O-CH₂ group of the pentyl chain) would appear at a higher chemical shift (downfield) compared to the other methylene (B1212753) and methyl protons of the pentyl group due to the deshielding effect of the oxygen atom. Similarly, the protons on the carbon alpha to the carbonyl group in the 4-methylpentanoate portion would also be shifted downfield. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would reveal the number of neighboring protons, thus confirming the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing a distinct signal for each unique carbon atom in the molecule. masterorganicchemistry.com Due to symmetry, some carbons may be chemically equivalent and produce a single signal. masterorganicchemistry.com For this compound, one would expect to see signals for the carbonyl carbon, the carbons of the pentyl chain, and the carbons of the 4-methylpentanoate chain. The chemical shift of the carbonyl carbon is particularly characteristic, appearing significantly downfield (typically in the 170-180 ppm range). The carbon attached to the ester oxygen also has a characteristic chemical shift, typically between 60-80 ppm. The remaining aliphatic carbons would appear at higher field strengths (upfield).
For chiral molecules, specialized NMR techniques like Mosher's method can be employed to determine the absolute configuration of stereocenters. springernature.com This involves forming diastereomeric esters with a chiral reagent and analyzing the differences in the chemical shifts of the resulting ¹H NMR spectra. springernature.com
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary slightly depending on the solvent and other experimental conditions.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~173 |
| O-C H₂ (pentyl) | ~64 |
| C H₂ (alpha to C=O) | ~35 |
| C H₂ (beta to C=O) | ~25 |
| C H (in 4-methyl) | ~28 |
| C H₃ (of 4-methyl) | ~22 |
| Other C H₂ (pentyl) | ~28, ~22 |
| C H₃ (pentyl) | ~14 |
Mass Spectrometry (MS) for Fragmentation Analysis and Structure Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₂₂O₂, the exact mass is 186.16198 g/mol . massbank.eunih.gov
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 186. nist.gov The fragmentation of the molecular ion provides a characteristic fingerprint that aids in structure confirmation. Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement.
Key fragment ions observed in the mass spectrum of this compound include:
m/z 117: This significant peak likely corresponds to the loss of the pentoxy group (•OCH₂CH₂CH₂CH₂CH₃) or a related fragment, representing the acylium ion [CH₃CH(CH₃)CH₂CO]⁺. nih.gov
m/z 70 and 43: These are also prominent peaks in the spectrum. nih.gov The ion at m/z 70 is particularly noteworthy. massbank.eu
m/z 99 and 71: These ions are also part of the fragmentation pattern. massbank.eu
The analysis of these fragments allows for the reconstruction of the original molecule, confirming the presence of both the pentyl ester and the 4-methylpentanoyl moieties.
Table 2: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity | Probable Fragment |
| 186 | Low | [C₁₁H₂₂O₂]⁺ (Molecular Ion) |
| 117 | High | [C₆H₁₃O]⁺ |
| 99 | Moderate | [C₅H₇O₂]⁺ |
| 71 | High | [C₅H₁₁]⁺ |
| 70 | Very High | [C₅H₁₀]⁺ |
| 43 | High | [C₃H₇]⁺ |
Data sourced from NIST and MassBank databases. massbank.eunih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. savemyexams.com For an ester like this compound, the IR spectrum is dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). wikipedia.org
Key characteristic absorption bands for this compound include:
C=O Stretch: A strong, sharp peak typically appears in the range of 1730–1750 cm⁻¹. wikipedia.org For aliphatic esters, this is often observed around 1745 cm⁻¹. researchgate.net
C-O Stretch: The stretching of the C-O single bond of the ester group results in one or two bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the aliphatic parts of the molecule are found in the 2850–3000 cm⁻¹ region. libretexts.org
The presence of these characteristic peaks in an IR spectrum provides strong evidence for the ester functionality of this compound. nih.gov
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
| Ester | C=O Stretch | 1750 - 1730 |
| Ester | C-O Stretch | 1300 - 1000 |
| Alkane | C-H Stretch | 3000 - 2850 |
| Alkane | C-H Bend | 1470 - 1350 |
UV/Visible (UV/Vis) Spectroscopy
UV/Visible spectroscopy provides information about electronic transitions within a molecule. Esters like this compound, which lack extensive conjugation or chromophores that absorb strongly in the UV-Vis range, are generally expected to have weak absorptions. The primary electronic transition in a simple saturated ester is the n → π* transition of the carbonyl group, which occurs at a short wavelength, typically below 220 nm, and has a low molar absorptivity. Therefore, UV/Vis spectroscopy is not a primary technique for the detailed structural elucidation of this specific compound but can be used to confirm the absence of significant chromophores. nih.gov
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational information. For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cooling the substance to its solid state.
Data Analysis and Chemometrics in Analytical Research
In the context of analyzing complex mixtures containing esters like this compound, such as in flavor and fragrance research, data analysis and chemometrics play a crucial role. routledge.comnih.gov Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. tandfonline.com
Biological Activities and Functional Roles
Antimicrobial Properties of Related Complexes
Research has explored the antimicrobial potential of metal complexes derived from structurally related esters. A study focused on palladium(II) complexes with O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid, which includes the n-pentyl ester derivative, revealed notable antimicrobial activity. researchgate.net These complexes were tested against a panel of 15 different species of bacteria and fungi. researchgate.net
The findings indicated that the palladium(II) complexes exhibited significantly greater antimicrobial activity than the corresponding uncomplexed ester ligands. researchgate.net The study determined the minimum inhibitory concentration (MIC) and minimum microbicidal concentration (MMC) for these compounds. The results showed a broad range of activity, with MIC values ranging from 4.9 μg/cm³ to over 5000 μg/cm³. researchgate.net Among the tested compounds, the complex containing the n-pentyl ester, specifically dichloro(O,O'-di-n-pentyl-(S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoate)palladium(II), demonstrated the strongest antimicrobial effects. researchgate.net
Below is a table summarizing the antimicrobial activity of the palladium(II) complex of the O,O'-di-n-pentyl ester of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid against selected microorganisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/cm³) | Minimum Microbicidal Concentration (MMC) (μg/cm³) |
| Staphylococcus aureus | 4.9 | 78 |
| Bacillus subtilis | 9.8 | 156 |
| Escherichia coli | 19.5 | 312 |
| Candida albicans | 39 | 625 |
| Data derived from a study on palladium(II) complexes with O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid. researchgate.net |
Contribution to Flavor and Aroma Profiles
Esters like pentyl 4-methylpentanoate (B1230305) are significant contributors to the flavor and aroma of various foods and beverages. Their volatility allows them to be easily detected by the olfactory system, playing a crucial role in the sensory experience.
While many esters with fruity and pleasant aromas are utilized in the fragrance industry, the direct application of pentyl 4-methylpentanoate in perfumery is not well-documented. In fact, some sources suggest that it is not recommended for use in fragrances. thegoodscentscompany.com However, related esters are employed as fragrance ingredients. For instance, methyl 4-methylvalerate is used in perfumery, with recommendations for usage levels up to 0.5% in the fragrance concentrate. thegoodscentscompany.com The broader family of pentyl esters and methylpentanoates contribute to a range of scents in various consumer products.
Precursor or Building Block in Bioactive Molecule Synthesis
The chemical structure of this compound, specifically its 4-methylpentanoic acid moiety, serves as a valuable building block in the biotechnological synthesis of complex bioactive molecules.
One of the significant applications of the 4-methylpentanoate structure is in the mutational biosynthesis, or mutasynthesis, of derivatives of the immunosuppressant drug FK506 (tacrolimus). nih.gov In this process, a genetically modified organism that is unable to produce the natural precursor for a specific part of the FK506 molecule is supplied with an analog of that precursor.
Specifically, 4-methylpentanoic acid has been used as a precursor fed to a mutant strain of the FK506-producing bacterium. nih.gov The biosynthetic machinery of the organism incorporates this unnatural precursor to produce a novel derivative, 36-methyl-FK506. nih.govnih.gov This engineered biosynthesis has been shown to successfully produce the modified compound, with research focusing on optimizing the production levels through genetic engineering of the precursor pathways. nih.gov The resulting 36-methyl-FK506 has been found to exhibit improved neurite outgrowth activity compared to the parent compound, FK506, highlighting the potential for creating new therapeutic agents with enhanced properties through this synthetic biology approach. nih.govnih.gov
Based on the conducted research, there is insufficient detailed scientific information available in the public domain to generate a thorough and accurate article on the specific biological activities and functional roles of "this compound" as outlined in the provided structure.
Specifically, comprehensive research findings and detailed data regarding:
Engagement in Metabolic Studies and Biological Processes:There is a lack of available metabolic studies or detailed descriptions of the engagement of this compound in biological processes.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict content requirements of the user's request. Attempting to do so would result in an article that is not based on factual research and would violate the core instruction for scientific accuracy.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and energy of molecules, providing insights into their stability, geometry, and reactivity.
While specific Density Functional Theory (DFT) studies on pentyl 4-methylpentanoate (B1230305) are not prominently available in the reviewed literature, the application of DFT to similar branched-chain esters and alkanes is well-established for stereochemical and regioselectivity analysis. nih.govresearchgate.net DFT is a computational method that calculates the electronic structure of atoms and molecules to predict their properties. For a molecule like pentyl 4-methylpentanoate, which contains a chiral center at the C4 position of the pentanoate group if substituted, DFT could be a crucial tool.
DFT calculations can be used to optimize the geometry of different stereoisomers and determine their relative energies. nih.gov This allows for the prediction of the most stable conformations and the stereochemical outcomes of reactions. For instance, in reactions involving the creation of the 4-methylpentanoate moiety, DFT could model the transition states for the formation of different stereoisomers, thereby predicting the reaction's stereoselectivity. The method is also applied to understand regioselectivity in reactions, such as predicting which site of the molecule is more susceptible to electrophilic or nucleophilic attack by analyzing DFT-derived reactivity descriptors like Fukui functions and electrostatic potential maps. mdpi.comnih.gov
The energetic favorability of diastereoisomers of substituted this compound could be systematically investigated using DFT. Although direct studies on this specific compound are lacking, research on similar branched alkanes demonstrates the methodology. researchgate.net By calculating the ground-state energies of all possible diastereoisomers, a clear picture of their relative stabilities can be obtained. These calculations would typically involve geometry optimization of each isomer, followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data such as Gibbs free energy.
The energy differences between diastereomers, though often small, are critical in determining their relative abundance at equilibrium and can influence the stereochemical course of a reaction. These computational predictions are valuable for designing stereoselective syntheses.
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations offer insights into the behavior of molecules over time and their interactions with other molecules, such as enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific molecular docking studies involving this compound were identified, the methodology is widely used to understand the selectivity and catalytic mechanism of enzymes like lipases and esterases with various ester substrates. mdpi.comnih.govmdpi.comnih.gov
In a typical study, the three-dimensional structure of an enzyme is used as a receptor. A molecule like this compound would be treated as a ligand, and its possible binding modes within the enzyme's active site would be explored. The results are often scored based on the predicted binding affinity, which can be correlated with the catalytic efficiency of the enzyme for that substrate.
For this compound, docking studies could elucidate why certain lipases or esterases might show high selectivity for its hydrolysis. The size and shape of the 4-methylpentanoate and pentyl groups would influence how the molecule fits into the active site of the enzyme. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex and are crucial for catalysis. nih.govmdpi.com
Reaction Kinetics and Mechanism Studies
Computational methods are also instrumental in studying the kinetics and mechanisms of chemical reactions, including isomerization and decomposition pathways.
The 4-methyl-1-pentyl radical can undergo β-bond scission, leading to decomposition, or 1,x-hydrogen migrations (where x can be 4 or 5), resulting in isomerization. The major alkene products observed from the decomposition of this radical and its isomers are propene, ethene, isobutene, and 1-pentene. The presence of a branched methyl group has a notable impact on the reaction rates compared to straight-chain radicals.
The table below summarizes the key reaction types and products observed in the study of the 4-methyl-1-pentyl radical, which can be considered analogous to potential radical-mediated reactions of the constituents of this compound.
| Reaction Type | Reactant Radical | Key Transition State | Products |
| Isomerization | 4-methyl-1-pentyl | 1,4-H shift | 4-methyl-2-pentyl radical |
| Isomerization | 4-methyl-1-pentyl | 1,5-H shift | 2-methyl-1-pentyl radical |
| Decomposition | 4-methyl-1-pentyl | β-scission | Propene + propyl radical |
| Decomposition | Isomerized Radicals | β-scission | Isobutene, 1-pentene, ethene |
This table is illustrative of the types of reactions that radicals related to this compound can undergo, based on studies of the 4-methyl-1-pentyl radical.
These computational studies on related radicals are essential for building kinetic models for the combustion and pyrolysis of larger esters and hydrocarbons.
Unimolecular Decomposition Reactions
Theoretical investigations into the pyrolysis of methyl pentanoate have identified several primary decomposition channels through ab initio calculations. researchgate.net These channels are broadly categorized into intramolecular H-shifts and direct bond fissions (C–C and C–O). For this compound, similar decomposition pathways are anticipated.
Expected Unimolecular Decomposition Pathways for this compound:
Intramolecular H-shift (McLafferty-type rearrangement): This is a common pathway for esters possessing a γ-hydrogen on the alcohol moiety. For this compound, this would involve the transfer of a hydrogen atom from the third carbon of the pentyl group to the carbonyl oxygen via a six-membered transition state. This reaction would lead to the formation of 4-methylpentanoic acid and 1-pentene.
Direct Bond Fissions: At higher temperatures, the direct cleavage of covalent bonds becomes significant. For this compound, several bond fission reactions are plausible, including:
C–O bond fission: Cleavage of the ester bond can occur in two ways, leading to the formation of a pentyl radical and a 4-methylpentanoyl radical, or a pentoxy radical and a 4-methylpentanoyl cation.
C–C bond fission: Breakage of carbon-carbon bonds within the pentyl or 4-methylpentanoate moieties can lead to a variety of smaller radical and molecular species.
The kinetics of these decomposition reactions are typically investigated using theoretical methods like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory coupled with master equation (ME) analysis, based on potential energy surfaces calculated at high levels of theory. researchgate.net
Prediction of Spectroscopic Data and Structure Elucidation
Computational chemistry plays a vital role in the prediction of spectroscopic data, which is instrumental for the elucidation and confirmation of chemical structures. While detailed theoretical studies predicting the full spectroscopic profile of this compound are not specified in the provided search results, computational tools are routinely used to predict properties such as NMR chemical shifts, infrared vibrational frequencies, and mass spectrometry fragmentation patterns.
Experimentally obtained spectroscopic data for this compound is available and can be compared with computationally predicted values for structural verification. nih.gov
Available Spectroscopic and Computed Data for this compound:
| Data Type | Information | Source |
| 1D NMR Spectra | 13C NMR spectral data is available. | nih.gov |
| Mass Spectrometry | GC-MS data is available, showing fragmentation patterns. | nih.gov |
| IR Spectra | Vapor phase IR spectral data is available. | nih.gov |
| Computed Properties | Molecular Weight: 186.29 g/mol | nih.gov |
| XLogP3: 3.5 | nih.gov | |
| IUPAC Name: this compound | nih.gov |
The process of structure elucidation involves comparing experimentally obtained spectra with those predicted by computational methods or with data from spectral databases for known compounds. For instance, the predicted 13C NMR chemical shifts for the different carbon atoms in this compound can be calculated and compared with the experimental spectrum to confirm the carbon framework. Similarly, predicted IR frequencies can help in identifying characteristic functional group vibrations, such as the C=O stretch of the ester group.
Environmental Fate and Degradation Research
Biodegradation Pathways in Natural Environments
The initial and most critical step in the biodegradation of Pentyl 4-methylpentanoate (B1230305) is the cleavage of its ester bond. This hydrolysis reaction yields pentanol (B124592) and 4-methylpentanoic acid, which are then subjected to further microbial degradation.
Microbial Degradation Mechanisms
In natural ecosystems, a wide array of microorganisms, including bacteria and fungi, are capable of degrading esters. nih.govmdpi.com Genera such as Pseudomonas, Bacillus, Rhodococcus, Aspergillus, and Candida are well-known for their ability to produce extracellular enzymes that break down complex organic molecules. nih.govmdpi.com The degradation of Pentyl 4-methylpentanoate is expected to be initiated by these microorganisms through the secretion of hydrolase enzymes.
The process begins with the colonization of the substrate by microbial communities, forming a biofilm. These microorganisms then secrete esterases and lipases that catalyze the hydrolysis of the ester linkage in this compound. This initial breakdown is essential as it transforms the parent compound into more bioavailable and less complex molecules—pentanol and 4-methylpentanoic acid—which can then be transported into the microbial cells for further metabolism.
Enzymatic Degradation Processes
The enzymatic degradation of this compound is primarily carried out by two classes of enzymes: carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). mdpi.comoup.com Both belong to the family of serine hydrolases and share a similar catalytic mechanism for ester bond cleavage. nih.gov
The key steps in the enzymatic hydrolysis are:
Formation of an enzyme-substrate complex: The ester molecule binds to the active site of the enzyme.
Nucleophilic attack: A serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the ester.
Formation of a tetrahedral intermediate: This leads to the formation of a short-lived tetrahedral intermediate.
Release of the alcohol: The intermediate collapses, releasing the alcohol moiety (pentanol).
Acyl-enzyme intermediate: An acyl-enzyme intermediate is formed.
Hydrolysis: The acyl-enzyme intermediate is then hydrolyzed by water, releasing the carboxylic acid (4-methylpentanoic acid) and regenerating the free enzyme. oup.com
While both esterases and lipases can hydrolyze this compound, lipases typically show higher activity at the oil-water interface and are more effective on substrates with longer fatty acid chains. oup.com Esterases, on the other hand, generally prefer more water-soluble esters with shorter acid and alcohol chains. oup.com
The efficiency of this enzymatic process is influenced by several environmental factors, including temperature, pH, and the presence of co-solvents.
Oxidative Degradation Pathways
Following the initial enzymatic hydrolysis, the resulting pentanol and 4-methylpentanoic acid are further degraded through oxidative pathways. Pentanol is readily metabolized by a variety of microorganisms through alcohol dehydrogenase and subsequent aldehyde dehydrogenase to form pentanoic acid, which then enters the beta-oxidation pathway. The degradation of the branched-chain fatty acid, 4-methylpentanoic acid, proceeds through more specific oxidative routes.
Beta-Oxidation and Omega-Oxidation of Branched-Chain Acids
Beta-Oxidation: The primary metabolic pathway for the degradation of fatty acids, including the branched-chain 4-methylpentanoic acid, is beta-oxidation. researchgate.netwikipedia.orgabcam.com This process involves a cyclical series of four enzymatic reactions that result in the sequential removal of two-carbon units in the form of acetyl-CoA. abcam.com
The presence of a methyl group on the carbon chain of 4-methylpentanoic acid can influence the efficiency of beta-oxidation. However, as the methyl group is at the fourth carbon position (gamma-carbon), it does not directly hinder the initial cycles of beta-oxidation. The pathway for 4-methylpentanoic acid would likely proceed as follows:
Activation: 4-methylpentanoic acid is activated to 4-methylpentanoyl-CoA in the cytoplasm.
Transport: The activated acyl-CoA is transported into the mitochondria.
First cycle of β-oxidation: 4-methylpentanoyl-CoA undergoes dehydrogenation, hydration, oxidation, and thiolysis to yield acetyl-CoA and isobutyryl-CoA.
Metabolism of Isobutyryl-CoA: Isobutyryl-CoA is then further metabolized into propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle.
Omega-Oxidation: Omega-oxidation is an alternative pathway for fatty acid degradation that occurs in the endoplasmic reticulum. wikipedia.orgallen.inbyjus.com This pathway becomes more significant when beta-oxidation is impaired. wikipedia.orgbyjus.com It involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. wikipedia.orgallen.in
The steps of omega-oxidation are:
Hydroxylation: The terminal methyl group is hydroxylated by a cytochrome P450-dependent mixed-function oxidase to form a primary alcohol. wikipedia.orgallen.in
Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde by alcohol dehydrogenase. wikipedia.org
Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid. wikipedia.org
This dicarboxylic acid can then undergo beta-oxidation from either end of the molecule.
Environmental Transformation Products and Pathways
The primary transformation products are:
Pentanol: Released during the initial hydrolysis.
4-methylpentanoic acid (Isocaproic acid): The other primary product of hydrolysis.
These initial products are then further metabolized, leading to a cascade of secondary transformation products.
| Initial Compound | Degradation Pathway | Key Transformation Products | Final Products |
| This compound | Enzymatic Hydrolysis | Pentanol, 4-methylpentanoic acid | Carbon Dioxide, Water, Biomass |
| Pentanol | Oxidation | Pentanal, Pentanoic acid | Acetyl-CoA |
| 4-methylpentanoic acid | Beta-Oxidation | Acetyl-CoA, Isobutyryl-CoA, Propionyl-CoA | Succinyl-CoA |
| 4-methylpentanoic acid | Omega-Oxidation | 4-methyl-1,5-pentanedioic acid | Dicarboxylic acids |
The ultimate fate of this compound in aerobic environments is mineralization to carbon dioxide, water, and microbial biomass. However, under certain conditions, intermediate metabolites may transiently accumulate. The rate and extent of degradation are dependent on various environmental factors such as the microbial population present, temperature, pH, and nutrient availability.
Future Directions and Emerging Research Areas
Development of Green Synthesis Methods
The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes, a trend that is significantly impacting the synthesis of esters like pentyl 4-methylpentanoate (B1230305). Green synthesis methods aim to reduce or eliminate the use and generation of hazardous substances.
Traditional chemical synthesis of esters often involves harsh conditions, such as high temperatures and the use of strong acid catalysts, which can lead to unwanted side reactions and the formation of by-products, complicating purification processes. researchgate.net In contrast, green approaches prioritize milder reaction conditions and the use of renewable resources.
Enzymatic catalysis, particularly through the use of lipases, has emerged as a highly promising green alternative for ester synthesis. nih.govresearchgate.net Lipases are enzymes that can catalyze esterification, transesterification, and aminolysis reactions with high selectivity under mild conditions. nih.gov This high degree of selectivity, including regioselectivity and enantioselectivity, allows for the production of pure products, minimizing the need for extensive purification. researchgate.net Furthermore, enzymatic reactions are often conducted in solvent-free systems or in greener solvents like ionic liquids and supercritical fluids, further enhancing their environmental credentials. researchgate.net The use of immobilized enzymes, where the lipase (B570770) is fixed onto a solid support, facilitates catalyst recovery and reuse, making the process more economically viable. researchgate.net
The application of these green principles to the synthesis of pentyl 4-methylpentanoate would involve replacing traditional acid catalysts with lipases. The reaction would proceed under milder temperature and pressure conditions, reducing energy consumption and the environmental footprint. The high selectivity of the enzyme would ensure the specific formation of this compound from 4-methylpentanoic acid and pentanol (B124592), yielding a high-purity product.
Advanced Biocatalytic System Design
The efficiency and economic feasibility of enzymatic ester synthesis are heavily dependent on the design of the biocatalytic system. Current research is focused on developing advanced systems that enhance enzyme stability, activity, and reusability.
Lipases, the primary biocatalysts for ester synthesis, can be sourced from a wide range of microorganisms, plants, and animals, each with unique properties. nih.gov Significant research efforts are dedicated to identifying and engineering lipases with improved characteristics, such as enhanced thermal stability and substrate specificity. nih.gov The most commonly employed lipases in flavor ester production include those from Candida antarctica (CALB), Thermomyces lanuginosus, and those marketed under trade names like Lipozyme and Novozym 435. nih.gov
Comprehensive Multi-Omics Approaches in Biological Systems
Understanding the natural biosynthesis of esters in organisms like plants and microorganisms can provide valuable insights for developing bio-based production methods. Comprehensive multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating complex biosynthetic pathways. frontiersin.orgrsc.org
By analyzing the genome of a plant that produces esters similar to this compound, researchers can identify potential genes encoding the enzymes involved in its synthesis. Transcriptomics can then reveal which of these genes are actively expressed under conditions of ester production. rsc.org Metabolomics provides a snapshot of the small molecules present in the organism, allowing for the identification of the target ester and its precursors. rsc.org Proteomics can directly identify the enzymes present and their abundance.
Integrating these different "omics" datasets can help to connect genes to specific enzymatic functions and metabolites, ultimately mapping out the entire biosynthetic pathway. nih.gov This knowledge can then be used to engineer microorganisms or plants to overproduce this compound. For instance, the identified genes could be introduced into a microbial host like yeast or bacteria, creating a "cell factory" for the sustainable production of the desired ester. While specific multi-omics studies on this compound are not yet prevalent, the methodologies developed for other plant secondary metabolites are directly applicable. frontiersin.orgfao.org
Theoretical Prediction of Novel Reactivities and Selectivities
Computational tools are playing an increasingly important role in enzyme engineering and biocatalyst development. Theoretical prediction methods can accelerate the discovery of enzymes with novel reactivities and selectivities, reducing the need for extensive experimental screening.
Molecular docking simulations can predict how a substrate, such as 4-methylpentanoic acid or pentanol, will bind to the active site of a lipase. researchgate.net This information can help in selecting the most promising lipase candidates for the synthesis of this compound. Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can model the enzymatic reaction at an atomic level, providing insights into the reaction mechanism and helping to predict the energy barriers for catalysis. nih.gov
Machine learning and artificial intelligence are also emerging as powerful tools for predicting enzyme function. rsc.orgchemrxiv.org By training models on large datasets of known enzyme-substrate interactions and reaction outcomes, it is possible to predict whether a given enzyme will be active towards a new substrate and what the likely product will be. rsc.org These predictive models can be used to screen large virtual libraries of enzymes for their potential to synthesize this compound, significantly streamlining the discovery process. The development of "enzymatic transformers" that can interpret both the chemical structure of the reactants and the textual description of the enzyme represents a significant advancement in this field. rsc.org
Environmental Bioremediation Strategies Involving Related Compounds
Esters are a class of compounds that are widely distributed in the environment, and some, like phthalate (B1215562) esters, are considered persistent organic pollutants. nih.gov Understanding the biodegradation of esters is crucial for developing effective bioremediation strategies for contaminated sites.
The primary mechanism for the environmental breakdown of esters is aerobic biodegradation by microorganisms. nih.gov Studies on the biodegradation of various esters have shown that the rate and extent of degradation can be influenced by factors such as the chemical structure of the ester, the presence of co-contaminants, and the environmental conditions. nih.govresearchgate.net For instance, the biodegradation of some esters can be enhanced by the presence of compost, which provides a rich source of microorganisms and nutrients. researchgate.net
While specific bioremediation strategies for this compound have not been extensively studied, knowledge gained from related compounds can be applied. It is likely that this ester is also susceptible to microbial degradation. Bioremediation strategies could involve bioaugmentation, where specific microorganisms known to degrade esters are introduced to a contaminated site, or biostimulation, where the growth and activity of indigenous degrading microorganisms are enhanced by adding nutrients or other amendments. researchgate.net Compositions containing fatty acid methyl esters have been developed for the in-situ bioremediation of other organic contaminants, where they act as electron donors for microbial populations. google.com Similar approaches could potentially be adapted for environments contaminated with this compound.
Q & A
Basic Research Questions
Q. What are the standard spectroscopic characterization techniques for verifying the purity and structure of pentyl 4-methylpentanoate?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the ester’s backbone. For example, the carbonyl carbon (C=O) typically resonates at ~170 ppm in C NMR, while the ester oxygen’s adjacent protons appear as distinct triplets in H NMR .
- Infrared Spectroscopy (IR): Identify ester functional groups via C=O stretching (~1740 cm) and C-O-C asymmetric stretching (~1250–1050 cm) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify purity and detect impurities using retention time alignment and fragmentation patterns. Calibrate with reference standards to minimize false positives .
Q. How can researchers optimize the synthesis yield of this compound in esterification reactions?
- Methodological Answer:
- Catalyst Selection: Compare acid catalysts (e.g., HSO) vs. enzymatic catalysts (e.g., lipases) for reaction efficiency and environmental impact. Enzymatic methods may reduce side reactions but require longer reaction times .
- Reaction Conditions: Test temperature (e.g., 60–100°C) and molar ratios (acid:alcohol) using a factorial design to identify optimal parameters. Monitor progress via thin-layer chromatography (TLC) .
- Workup Procedures: Use solvent extraction (e.g., diethyl ether) followed by distillation to isolate the ester. Dry over anhydrous NaSO to remove residual water .
Advanced Research Questions
Q. How can contradictory data on the physicochemical properties of this compound (e.g., boiling point, solubility) across studies be resolved?
- Methodological Answer:
-
Systematic Review: Compile published data into a meta-analysis table (Table 1) to identify outliers. For example, discrepancies in boiling points may arise from variations in atmospheric pressure during measurement .
-
Replication Studies: Reproduce experiments under controlled conditions (e.g., standardized pressure, purity >99%) to validate reported values. Use NIST-certified equipment for calibration .
-
Uncertainty Quantification: Apply error propagation models to assess measurement uncertainties, such as ±2°C in boiling point due to equipment limitations .
Table 1: Meta-Analysis of Reported Boiling Points for this compound
Source Boiling Point (°C) Purity (%) Measurement Method NIST 195–198 99.5 Distillation (760 mmHg) PubChem 192–195 98.0 GC-MS (Atm. Pressure)
Q. What advanced strategies can address batch-to-batch variability in this compound used for sensitive bioassays?
- Methodological Answer:
- Quality Control Protocols: Implement HPLC analysis (e.g., C18 column, UV detection at 210 nm) to quantify ester purity and detect trace impurities (e.g., unreacted acid/alcohol) .
- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) to assess ester hydrolysis. Use kinetic modeling to predict shelf-life under storage conditions .
- Standardized Documentation: Require suppliers to provide certificates of analysis (CoA) detailing batch-specific data (e.g., water content via Karl Fischer titration) .
Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?
- Methodological Answer:
- Hydrolysis Studies: Simulate aqueous environments (pH 4–9) at 25–50°C. Monitor degradation products (e.g., 4-methylpentanoic acid, pentanol) via LC-MS .
- Photolysis Experiments: Exclude UV stabilizers and irradiate samples with UV light (λ = 254 nm). Compare degradation rates in aerobic vs. anaerobic conditions .
- Ecotoxicological Testing: Use Daphnia magna or algal growth inhibition assays to assess acute toxicity of degradation intermediates. Apply OECD Test Guidelines 201/202 for standardization .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using this compound as a bioactive agent?
- Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values. Use software like GraphPad Prism for curve fitting and outlier detection .
- Error Handling: Report confidence intervals (95% CI) and apply Welch’s t-test for heteroscedastic data. Correct for multiple comparisons using the Benjamini-Hochberg method .
- Reproducibility: Share raw data in supplementary materials, including metadata (e.g., solvent batch, storage conditions) to enable cross-study validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
